
4-Bromo-1-isopropoxy-2-vinylbenzene
Descripción general
Descripción
4-Bromo-1-isopropoxy-2-vinylbenzene is a chemical compound with the molecular formula C11H13BrO and a molecular weight of 241.12 . It is also known by other names such as 4-bromo-2-ethenyl-1-propan-2-yloxybenzene .
Synthesis Analysis
The synthesis of this compound involves a reaction with methyl triphenylphosphonium bromide in the presence of t-BuOK in THF at -78°C . More details about the synthesis process can be found in the referenced paper .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with bromo, isopropoxy, and vinyl substituents . The exact structure can be found in the referenced database .Aplicaciones Científicas De Investigación
Application in Medicinal Chemistry and Drug Development
4-Bromo-1-isopropoxy-2-vinylbenzene and similar compounds play a role in medicinal chemistry. For instance, isoxazolines derived from similar bromo-vinylbenzene compounds have been investigated for their potential to inhibit SARS-CoV-2, the virus responsible for COVID-19. The study by El Idrissi et al. (2021) explored the chemical reactivity of 1-bromo-4-vinylbenzene in [3 + 2] cycloaddition reactions, leading to the formation of isoxazolines, one of which showed promise as a SARS-CoV-2 inhibitor in comparison to chloroquine (El Idrissi et al., 2021).
Role in Polymer Chemistry
Compounds similar to this compound are used in the synthesis of polymers. For example, Gao et al. (2014) described the use of π-allylnickel complexes to initiate the polymerization of vinyl monomers, including 1-chloro-4-vinylbenzene, leading to the formation of regioregular poly(3-hexylthiophene) and its block copolymers (Gao et al., 2014).
Contribution to Electrochemical Applications
In electrochemistry, derivatives of bromo-vinylbenzene have been studied for their potential applications. Du and Peters (2010) investigated the electrochemical reductions of 1-(2-bromoethyl)-2-nitrobenzene, which is structurally related to this compound, at carbon cathodes. Their research revealed insights into the production of 1-nitro-2-vinylbenzene, highlighting the relevance of such compounds in electrochemical synthesis (Du & Peters, 2010).
Advancements in Material Science
Research by Zhang et al. (2021) demonstrated the use of α-bromoacrylic acids in the palladium-catalyzed synthesis of dibenzofulvenes, indicating the potential of bromo-vinyl compounds in the development of diverse materials with applications in various industries (Zhang et al., 2021).
Propiedades
IUPAC Name |
4-bromo-2-ethenyl-1-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-4-9-7-10(12)5-6-11(9)13-8(2)3/h4-8H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZZHCKOFMJWES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501903 | |
| Record name | 4-Bromo-2-ethenyl-1-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16602-27-0 | |
| Record name | 4-Bromo-2-ethenyl-1-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



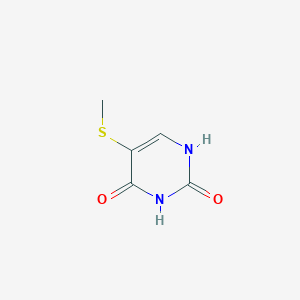
![[3,3'-Bipyridin]-2-amine](/img/structure/B3048290.png)
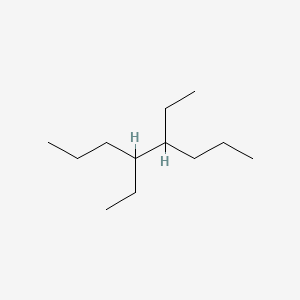

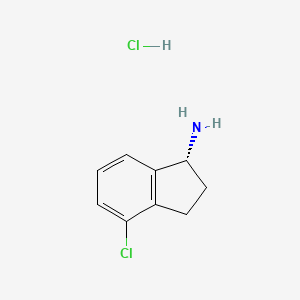
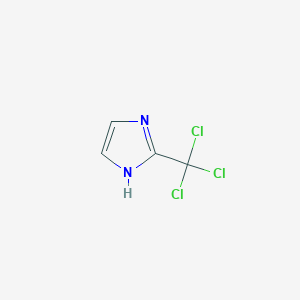
![2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol](/img/structure/B3048300.png)

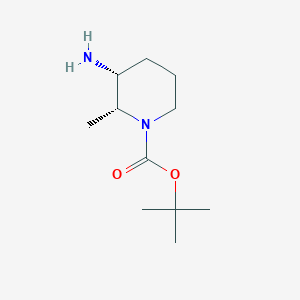
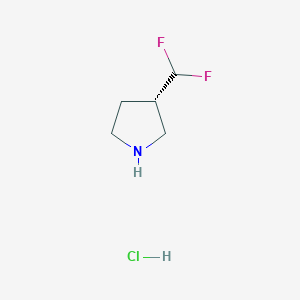

![Tert-butyl (1s,4s,5s)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3048308.png)